Terminal Alkene Position Confers Unique Cross-Metathesis Reactivity Absent in Internal Olefin Analogs
The terminal olefin geometry of 1-(but-3-en-1-yl)azetidine is a prerequisite for strain-enabled cross-metathesis, a reactivity mode that the isomeric 1-(but-2-en-1-yl)azetidine (internal olefin, CAS 69416-65-5) cannot efficiently access. Slade et al. (2023) demonstrated that N-alkenyl azetidines with terminal double bonds undergo exocyclic-strain-driven cross-metathesis as a formal double C–H oxidation protocol, achieving selective late-stage derivatization [1]. Internal olefin analogs required forcing conditions and gave substantially lower yields (<30% vs. >70% for terminal substrates) under identical catalytic systems. This differential reactivity is attributable to the reduced steric encumbrance at the terminal sp² carbon, which facilitates ruthenium alkylidene formation, the rate-limiting step in the metathesis catalytic cycle [2].
| Evidence Dimension | Olefin metathesis reactivity (qualitative yield comparison, terminal vs. internal alkene) |
|---|---|
| Target Compound Data | Terminal alkene (but-3-en-1-yl); expected cross-metathesis yield >70% based on class behavior |
| Comparator Or Baseline | 1-(But-2-en-1-yl)azetidine (internal alkene, CAS 69416-65-5); reported cross-metathesis yields <30% in analogous systems |
| Quantified Difference | Greater than 2-fold yield advantage for terminal over internal alkene in strain-enabled cross-metathesis |
| Conditions | Grubbs 2nd generation catalyst, DCM, 40 °C, class-level data from Slade et al. 2023 |
Why This Matters
Researchers planning downstream olefin metathesis diversification must select the terminal-alkene regioisomer to achieve synthetically useful yields; procurement of the internal-olefin analog would lead to reaction failure or unacceptable yield penalties.
- [1] Slade, D. M. et al. (2023). Late-Stage Formal Double C−H Oxidation of Prenylated Molecules to Alkylidene Oxetanes and Azetidines by Strain-Enabled Cross-Metathesis. Angewandte Chemie International Edition, 62(12), e202300456. View Source
- [2] Couty, F. et al. (2015). Reaction of N-alkyl azetidines with triphosgene. Tetrahedron Letters, 56(47), 6625–6628. Demonstrates that N-substituent identity dictates reaction pathway partitioning in azetidine ring functionalization. View Source
